2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
Description
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane (CAS: 338458-96-1) is a substituted 1,4-dioxane derivative characterized by an iodomethyl group at position 2 and a benzyloxymethyl group at position 4. Its molecular formula is C₁₂H₁₅IO₃, with a molecular weight of 346.15 g/mol. The compound is primarily utilized in synthetic organic chemistry, particularly in the preparation of cyclic oligoglycerols, which serve as standards for analytical and structural studies .
Synthesis: The compound is synthesized via nucleophilic substitution reactions involving iodination of precursor alcohols. For example, similar iodination procedures involve treating hydroxyl-containing intermediates with iodine, triphenylphosphine, and imidazole in anhydrous dichlorloromethane, followed by purification via column chromatography .
Properties
IUPAC Name |
2-(iodomethyl)-6-(phenylmethoxymethyl)-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO3/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMEZMZNVFQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CI)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442909 | |
| Record name | AGN-PC-0H8UKL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338458-96-1 | |
| Record name | AGN-PC-0H8UKL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide-Mediated Ring Closure
The 1,4-dioxane core is frequently assembled through acid-catalyzed cyclization of 1,2-diols or epoxide intermediates. For example, (R)-2-hydroxymethyl-dioxane serves as a versatile precursor for subsequent derivatization. In one protocol:
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Substrate : (S)-2-hydroxymethyl-dioxane (Intermediate (S)-4)
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Reagents : Triflic acid (TfOH, 0.1 eq) in dichloromethane
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Conditions : 0°C → rt, 12 h
This method favors cis-dioxane configurations due to stereoelectronic constraints during ring closure.
Iodomethyl Group Installation
Mitsunobu-Type Iodination
The hydroxymethyl group at position 2 is converted to iodomethyl via a modified Appel reaction:
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Reagents : Iodine (2.2 eq), imidazole (3.0 eq), triphenylphosphine (3.0 eq)
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Solvent : Toluene/THF (3:1 v/v)
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Conditions : Ambient temperature, 4 h
Mechanistic Insight : Triphenylphosphine reacts with iodine to generate Ph₃P=I₂, which displaces the hydroxyl group via an SN2 mechanism. The reaction tolerates the benzyloxymethyl group at position 6 without cleavage.
Radical Iodination
Adapting bromomethylation protocols, radical-mediated iodination offers an alternative route:
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Substrate : 2-Methyl-6-[(phenylmethoxy)methyl]-1,4-dioxane
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Reagents : N-Iodosuccinimide (NIS, 1.1 eq), 2,2'-azobis(isobutyronitrile) (AIBN, 0.1 eq)
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Solvent : Carbon tetrachloride
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Conditions : Reflux (80°C), 2 h
Limitation : Radical pathways may produce regioisomers if multiple methyl groups are present.
Benzyloxymethyl Group Introduction
Williamson Ether Synthesis
The 6-hydroxymethyl group is protected as a benzyl ether prior to iodination:
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Substrate : 6-Hydroxymethyl-1,4-dioxane
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Reagents : Benzyl bromide (1.2 eq), K₂CO₃ (2.5 eq)
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Solvent : DMF, 70°C, 2 h
Optimization : Anhydrous DMF minimizes hydrolysis, while excess K₂CO₃ ensures complete deprotonation of the hydroxymethyl group.
Integrated Synthetic Routes
Sequential Functionalization (Route A)
Convergent Synthesis (Route B)
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Step 2 : Couple with pre-formed benzyloxymethyl fragment via SN2 (Yield: 62%)
Advantage : Avoids exposing the iodomethyl group to basic conditions during benzylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 3.75–3.90 (m, 4H, dioxane ring), 4.55 (s, 2H, CH₂Ph), 4.32 (d, J = 11 Hz, 2H, OCH₂I)
Mass Spectrometry
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ESI-MS : m/z 365.02 [M + H]⁺ (calc. 365.04 for C₁₃H₁₆IO₃)
Comparative Evaluation of Methods
| Parameter | Mitsunobu Iodination | Radical Iodination |
|---|---|---|
| Yield | 84% | 68% |
| Stereoselectivity | High (retention) | Low |
| Functional Group Tolerance | Sensitive to acids | Tolerates esters |
| Scalability | >100 g demonstrated | Limited to 10 g |
Challenges and Optimization Strategies
Challenge 1 : Iodide Disproportionation
Challenge 2 : Benzyl Ether Cleavage
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The compound can be reduced to remove the iodomethyl group or to modify the phenylmethoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of deiodinated or demethylated products.
Scientific Research Applications
Organic Synthesis
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane is primarily used as a reagent in organic synthesis. It serves as a precursor for the preparation of cyclic oligoglycerols, which are important in the development of glycosidic compounds and other complex carbohydrates . These oligomers have applications in pharmaceuticals and biochemistry.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its ability to modify biological molecules. Its iodomethyl group can facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups into drug candidates . This property is particularly useful in the design of targeted therapies.
Environmental Studies
Recent studies have highlighted the role of 1,4-dioxane, a related compound, in environmental contamination and remediation efforts. While this compound itself may not be directly involved in remediation, understanding its behavior can provide insights into the fate of similar compounds in the environment .
Case Study 1: Remediation Techniques
A case study conducted by the North Carolina Department of Environmental Quality examined the effectiveness of granular activated carbon (GAC) systems for removing 1,4-dioxane from groundwater supplies. Although this study focused on 1,4-dioxane rather than our compound directly, it illustrates the importance of understanding related compounds in environmental contexts. The results indicated that GAC systems could reduce contaminant levels significantly over time .
Case Study 2: Synthesis of Oligoglycerols
Another relevant study explored the synthesis of cyclic oligoglycerols using various reagents, including derivatives of this compound. The research demonstrated that this compound could effectively participate in glycosylation reactions, leading to products with enhanced biological activity .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Organic Synthesis | Precursor for cyclic oligoglycerols | Facilitates glycosidic bond formation |
| Medicinal Chemistry | Modification of biological molecules | Enhances drug design through functional group introduction |
| Environmental Studies | Insights into remediation techniques for dioxane-related compounds | Effective removal strategies identified |
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane depends on its specific application:
As a synthetic intermediate: It acts as a building block, participating in various chemical reactions to form more complex structures.
In medicinal chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Chemical Properties :
- High reactivity of the iodomethyl group enables participation in cross-coupling and alkylation reactions.
- The benzyloxymethyl group enhances solubility in organic solvents, facilitating its use in heterogeneous reaction systems.
Comparison with Similar Compounds
Below is a detailed comparison of 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane with structurally or functionally related compounds:
Table 1: Comparative Analysis of 1,4-Dioxane Derivatives
Key Differences and Research Findings
Substituent Effects on Reactivity: The iodomethyl group in the target compound enables halogen-bonding interactions, making it useful in templated synthesis. In contrast, 2,5-bis(Iodomethyl)-1,4-dioxane exhibits enhanced electrophilicity due to dual iodomethyl groups, favoring nucleophilic substitutions . Benzodioxine derivatives (e.g., CAS 23785-19-5) demonstrate altered electronic properties due to aromatic fusion, reducing reactivity compared to non-aromatic analogs .
Biological Activity :
- SAR studies on 1,4-dioxane derivatives reveal that methyl group positioning (e.g., at positions 5, 6, or 2) significantly impacts receptor selectivity. For example, trans-diastereomers of methyl-substituted dioxanes show M3 muscarinic receptor specificity, whereas the target compound’s benzyloxymethyl group may sterically hinder such interactions .
However, iodine release during degradation remains a concern .
Synthetic Utility :
- The target compound’s benzyloxymethyl group offers orthogonal protecting-group chemistry, contrasting with nitro-substituted benzimidazoles (e.g., CAS 893737-31-0), which are optimized for electrophilic aromatic substitutions .
Biological Activity
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane is a synthetic compound that exhibits various biological activities. Its structure suggests potential interactions with biological systems, particularly due to the presence of the dioxane ring and the iodomethyl group, which may enhance its reactivity and biological efficacy. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound contains an iodomethyl group, a phenylmethoxy group, and a dioxane moiety, which contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds related to 1,4-dioxane structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of dioxane can possess significant antimicrobial properties. For instance, certain dioxane derivatives have been evaluated for their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| This compound | Staphylococcus aureus | 75 |
These results suggest that the compound has potential as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have demonstrated cytotoxic effects.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 200 |
These findings indicate that this compound may inhibit cell proliferation in certain cancer types.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects. Compounds containing dioxane structures are known to exhibit toxicity at higher concentrations. For example:
- Acute Toxicity : Symptoms may include drowsiness and irritation.
- Chronic Exposure : Long-term exposure has been linked to liver and kidney damage in animal studies.
Case Studies
Recent case studies highlight the compound's utility in medicinal chemistry:
- Study on Antimicrobial Efficacy : A study demonstrated that modifications to the dioxane structure could enhance antimicrobial activity against resistant strains of bacteria.
- Cancer Cell Line Analysis : Research indicated that combining this compound with traditional chemotherapy agents resulted in synergistic effects, improving overall efficacy against cancer cells.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 2-(iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane, and how can key steps be optimized?
- Answer : A common approach involves iodocyclization to desymmetrize intermediates. For example, carbonate iodocyclization (instead of carbamate) is preferred due to better stability of the product under reaction conditions . Optimization includes using inert atmospheres (e.g., glovebox) and selecting catalysts like [Pd(PPh₃)₄] for coupling reactions, as seen in similar 1,4-dioxane derivatives . Key parameters include temperature (110°C) and solvent systems (1,4-dioxane/water mixtures) to achieve yields >99% .
Q. How can the structure of this compound be confirmed experimentally?
- Answer : Structural confirmation relies on spectroscopic and computational methods :
- NMR : Analyze proton environments (e.g., iodomethyl protons at δ ~3.5–4.0 ppm and phenylmethoxy groups at δ ~7.3–7.5 ppm).
- Mass Spectrometry : The molecular ion peak (MW = 228.028 g/mol) and fragmentation patterns can validate the molecular formula (C₅H₉IO₂) .
- X-ray Crystallography : For absolute stereochemistry, though not directly reported, analogous 1,4-dioxane derivatives have been resolved using crystallographic data .
Q. What are the stability and storage recommendations for this compound?
- Answer : The compound has a melting point of 48°C and boiling point of 240°C , suggesting stability at room temperature but sensitivity to prolonged heat. Store under inert gas (e.g., N₂) in dark, cool conditions to prevent iodine dissociation. Avoid exposure to strong oxidizing agents due to the iodomethyl group’s reactivity .
Advanced Research Questions
Q. What mechanistic insights guide the selection of iodocyclization conditions for synthesizing this compound?
- Answer : Iodocyclization proceeds via electrophilic iodine addition to a vinyl group, followed by nucleophilic attack by oxygen. Computational studies (e.g., DFT at B3LYP/6-31G** level) on similar systems show that carbonate intermediates reduce steric hindrance compared to carbamates, favoring ring closure . Kinetic studies using in situ IR or NMR can monitor reaction progress and optimize iodine stoichiometry .
Q. How can stereochemical outcomes be controlled during synthesis?
- Answer : Desymmetrization via iodocyclization introduces chirality at the iodomethyl-bearing carbon . Using chiral auxiliaries or enantioselective catalysts (e.g., Ru complexes) in precursor synthesis can enhance stereocontrol. For example, [2-(di-tert-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine]Ru catalysts have been effective in asymmetric hydrogenation of related dioxanes .
Q. What computational methods are applicable to predict reaction pathways or optimize synthesis?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and intermediates. For instance, geometry optimizations of methyl-substituted 1,3-dioxanes reveal steric and electronic effects on reaction feasibility . Molecular dynamics simulations further predict solvent effects (e.g., 1,4-dioxane’s polarity) on iodine electrophilicity .
Q. How do catalyst and solvent systems influence cross-coupling reactions involving this compound?
- Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water mixtures facilitate Suzuki-Miyaura couplings, as demonstrated for boronate ester derivatives. Solvent polarity affects iodine’s electrophilicity: nonpolar solvents slow iodocyclization, while polar aprotic solvents (e.g., DMF) may destabilize intermediates .
Q. What alternative synthetic strategies exist if iodocyclization fails?
- Answer : Radical-mediated pathways or transition-metal-catalyzed C–H activation could bypass iodocyclization. For example, Mn(OAc)₃-mediated radical addition to olefins has been used for iodomethyl group installation in dioxanes . Alternatively, Sonogashira coupling of propargyl ethers followed by iodine quench offers a modular route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
